molecular formula C8H13N3O B1530242 1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine CAS No. 1184452-71-8

1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine

Cat. No. B1530242
CAS RN: 1184452-71-8
M. Wt: 167.21 g/mol
InChI Key: KODANQCNOCJCMZ-UHFFFAOYSA-N
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Description

“1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine” is a chemical compound with the molecular formula C8H13N3O. It has a molecular weight of 203.67 .


Molecular Structure Analysis

The InChI code for “1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine” is 1S/C8H13N3O.ClH/c9-5-7-10-8(11-12-7)6-3-1-2-4-6;/h6H,1-5,9H2;1H . This indicates the molecular structure of the compound.

Scientific Research Applications

Synthesis and Characterization

Synthetic Methodologies : Research has demonstrated various synthetic routes for oxadiazole derivatives, which are crucial for the development of new pharmaceuticals and functional materials. For instance, one study detailed the synthesis of N-benzyl-1-(5-aryl-1,3,4-oxadiazol-2-yl)-1-(1H-pyrrol-2-yl)methanamines via one-pot reaction, showcasing the anti-tumor potential of these compounds against several cancer cell lines (Ramazani et al., 2014). This highlights the versatility of oxadiazole compounds in medicinal chemistry and their potential applications in cancer research.

Characterization Techniques : Detailed spectroscopic characterization techniques are employed to elucidate the structure of synthesized oxadiazole derivatives. Studies often use UV-Vis, FTIR, DSC, 13C/1H-NMR, and mass spectrometric techniques for this purpose, ensuring the accurate identification of chemical structures and providing a foundation for further application-based research (Shimoga et al., 2018).

Pharmacological Applications

Anticancer Activity : Oxadiazole derivatives have been explored for their cytotoxic activities against various cancer cell lines. Some compounds exhibit comparable or even superior activity to reference drugs like doxorubicin, indicating their potential as novel anticancer agents (Ramazani et al., 2014).

Neuroprotective Agents : Another significant application is in neuroprotection, where oxadiazole derivatives have been identified as voltage-dependent sodium channel modulators. These compounds exhibit neuroprotective activity in hippocampal slices, comparable to known neuroprotective agents, suggesting their potential in treating neurological disorders (Clutterbuck et al., 2009).

Antimicrobial Evaluation : The synthesis and evaluation of oxadiazole derivatives for antimicrobial activity have also been reported. These compounds show a variable degree of antibacterial and antifungal activities, underscoring the diversity of their potential applications in combating infectious diseases (Visagaperumal et al., 2010).

properties

IUPAC Name

(3-cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O/c9-5-7-10-8(11-12-7)6-3-1-2-4-6/h6H,1-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KODANQCNOCJCMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=NOC(=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine
Reactant of Route 2
1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine
Reactant of Route 3
Reactant of Route 3
1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine
Reactant of Route 4
1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine
Reactant of Route 5
1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine
Reactant of Route 6
1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine

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